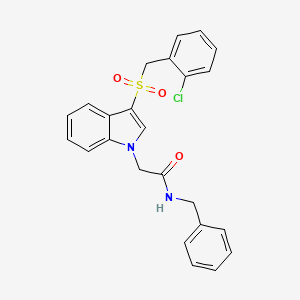

N-benzyl-2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Description

N-benzyl-2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a synthetic indole-acetamide derivative characterized by a sulfonyl group attached to the indole nucleus via a 2-chlorobenzyl moiety.

Properties

IUPAC Name |

N-benzyl-2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O3S/c25-21-12-6-4-10-19(21)17-31(29,30)23-15-27(22-13-7-5-11-20(22)23)16-24(28)26-14-18-8-2-1-3-9-18/h1-13,15H,14,16-17H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOUZZUBFDSSEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the indole compound reacts with a sulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Benzyl Group: The benzyl group is attached through a nucleophilic substitution reaction, where the sulfonylated indole reacts with benzyl chloride.

Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an analgesic, antiallodynic, and anticonvulsant agent.

Biological Studies: The compound is used in studies related to its binding affinity to various receptors and enzymes, which can help in understanding its mechanism of action.

Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. It has been shown to bind to neuronal sodium channels, L-type calcium channels, and NMDA receptors . These interactions can modulate the activity of these channels and receptors, leading to its observed pharmacological effects such as anticonvulsant and analgesic activities.

Comparison with Similar Compounds

Key Observations :

- Sulfonyl vs. Benzyl Groups: The target compound’s 2-chlorobenzyl-sulfonyl group at indole C3 distinguishes it from analogs with sulfonyl groups at N1 (e.g., ) or simple benzyl substituents (e.g., ).

- Halogen Effects : The 2-chlorobenzyl moiety may confer metabolic stability and enhanced bioactivity, as seen in halogenated indole derivatives (e.g., compound 3j in showed superior antioxidant activity due to chlorine’s electron-withdrawing effects). Fluorinated analogs (e.g., 2-fluorobenzyl in ) may exhibit distinct pharmacokinetics due to fluorine’s smaller size and higher electronegativity.

Biological Activity

N-benzyl-2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 453.0 g/mol. The structural components include:

- Indole Ring : Known for various biological activities, including anticancer effects.

- Sulfonamide Group : Enhances solubility and bioavailability.

- Benzyl and Chlorobenzyl Groups : Increase lipophilicity, potentially influencing cellular interactions.

Preliminary research indicates that this compound may selectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory mediators, suggesting potential anti-inflammatory properties.

Comparison of Biological Activities

| Compound | Activity | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | COX inhibition (preliminary) | Not specified | |

| Remdesivir | SARS-CoV-2 RdRp inhibitor | 1.19 ± 0.36 | |

| Other N-benzyl-acetamides | SARS-CoV-2 RdRp inhibitors | 3.35 - 7.50 |

Anti-inflammatory Activity

Studies have shown that compounds with similar structures exhibit significant anti-inflammatory effects. For example, the sulfonamide group is known to enhance the pharmacological profile by improving solubility and bioavailability, which may contribute to the anti-inflammatory activity of this compound. Further investigations are needed to quantify these effects specifically for this compound.

Case Studies and Experimental Data

In a study evaluating a series of N-benzyl-acetamides for their antiviral properties, several compounds demonstrated moderate to potent inhibitory effects on SARS-CoV-2 RdRp. The most potent compounds had IC50 values ranging from 1.11 μM to 7.50 μM, indicating significant antiviral activity. Although specific data for this compound is not available, its structural features align with those known to exhibit similar activities.

Q & A

Basic: What are the standard synthetic routes for N-benzyl-2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide?

Answer:

The compound is synthesized via multi-step reactions, typically involving:

- Sulfonylation : Reaction of indole derivatives with 2-chlorobenzyl sulfonyl chloride under reflux in solvents like dichloromethane or ethanol to introduce the sulfonyl group .

- Acetamide coupling : Benzylamine derivatives are coupled to the indole-sulfonyl intermediate using activating agents (e.g., DCC or EDCI) in anhydrous conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity, monitored by TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

Key data : Yields range from 6–17% for structurally analogous indole-acetamides, with melting points between 153–194°C .

Advanced: How can computational methods predict the bioactivity of this compound?

Answer:

- Molecular docking : Models the interaction with targets like Bcl-2/Mcl-1 (apoptosis regulators). The 2-chlorobenzyl sulfonyl group may enhance binding affinity by occupying hydrophobic pockets, as seen in similar indole derivatives .

- DFT calculations : Analyze electron density distribution and HOMO-LUMO gaps to predict reactivity. For example, the sulfonyl group’s electron-withdrawing nature may stabilize charge-transfer interactions .

- ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~3.5 suggests moderate blood-brain barrier penetration) .

Basic: Which spectroscopic techniques confirm the compound’s structure?

Answer:

- ¹H/¹³C-NMR : Key signals include:

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₂₄H₂₀ClN₂O₃S: 475.0821) .

- IR : Strong peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1650 cm⁻¹ (amide C=O) .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological data?

Answer:

- Systematic substitution : Compare analogs with varied substituents (e.g., nitro vs. pyridinyl groups). For example, 10j (4-chlorophenyl) showed higher cytotoxicity (IC₅₀ = 1.2 µM) than 10m (pyridinyl, IC₅₀ = 8.5 µM) in Bcl-2 inhibition assays .

- In vitro validation : Use orthogonal assays (e.g., fluorescence polarization for protein binding vs. MTT for cytotoxicity) to confirm target specificity .

- Data normalization : Account for assay variability (e.g., cell line differences) using Z-score analysis .

Basic: How is purity assessed during synthesis?

Answer:

- TLC : Monitor reaction progress (e.g., hexane/EtOAc 7:3; UV visualization) .

- HPLC : Reverse-phase C18 column (ACN/water gradient) with UV detection at 254 nm; purity >95% required for biological testing .

- Melting point : Sharp range (e.g., 175–176°C) indicates homogeneity .

Advanced: What challenges arise in crystallizing this compound for X-ray analysis?

Answer:

- Solubility issues : Polar sulfonyl and acetamide groups complicate solvent selection. Ethanol/water mixtures (9:1) are effective for slow evaporation .

- Crystal packing : Bulky benzyl groups may disrupt lattice formation. Co-crystallization with acetic acid (as in ) can stabilize intermolecular H-bonds (C–H···O interactions) .

- Data collection : High-resolution synchrotron radiation (λ = 0.7 Å) resolves disorder in the 2-chlorobenzyl moiety .

Basic: What in vitro assays evaluate its anticancer potential?

Answer:

- MTT assay : Measure cytotoxicity (IC₅₀) against cancer cell lines (e.g., MCF-7, HeLa) .

- Apoptosis markers : Flow cytometry for Annexin V/PI staining .

- Target inhibition : Fluorescence polarization assays for Bcl-2/Mcl-1 binding (Kd < 100 nM considered potent) .

Advanced: How can metabolic stability be optimized for in vivo studies?

Answer:

- Prodrug design : Mask polar groups (e.g., acetamide → ester) to enhance bioavailability .

- Cytochrome P450 assays : Identify metabolic hotspots (e.g., sulfonyl group oxidation) using human liver microsomes .

- Deuterium labeling : Stabilize labile C–H bonds (e.g., benzyl position) to prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.